molecular formula C8H9N3O2S B2819246 4-nitrobenzyl carbamimidothioate CAS No. 4357-96-4; 64039-36-7; 946-50-9

4-nitrobenzyl carbamimidothioate

Cat. No.: B2819246
CAS No.: 4357-96-4; 64039-36-7; 946-50-9
M. Wt: 211.24
InChI Key: YNTWTDHRYRBPOL-UHFFFAOYSA-N
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Description

4-Nitrobenzyl carbamimidothioate is a sulfur-containing organic compound characterized by a carbamimidothioate group (-NH-C(=S)-NH₂) attached to a 4-nitrobenzyl moiety. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and enzymology. The compound is synthesized via nucleophilic substitution reactions, such as the treatment of 4-thioureidobenzenesulfonamide with 4-nitrobenzyl bromide in DMF . Its applications span enzyme inhibition, catalytic systems, and reduction-responsive drug delivery platforms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2,(H3,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTWTDHRYRBPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrobenzyl)isothiourea hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with thiourea in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, leading to the formation of the desired isothiourea derivative as a hydrochloride salt .

Industrial Production Methods: While specific industrial production methods for S-(4-Nitrobenzyl)isothiourea hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: S-(4-Nitrobenzyl)isothiourea hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of S-(4-Nitrobenzyl)isothiourea hydrochloride involves its interaction with specific molecular targets. For instance, its inhibitory effect on nitric oxide synthase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the conversion of L-arginine to nitric oxide. This inhibition can modulate various physiological and pathological processes, including inflammation and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Functional Group Variations

4-Nitrobenzyl carbamimidothioate belongs to a broader class of 4-nitrobenzyl derivatives, including ethers, esters, carbamates, and thiocarbamates. Key structural differences influence reactivity and bioactivity:

Compound Class Functional Group Key Properties Reference
Carbamimidothioate -NH-C(=S)-NH₂ High LogP (lipophilicity), enzyme inhibition (e.g., carbonic anhydrase), redox-responsive cleavage
Carbamate -O-C(=O)-NH₂ Lower LogP than thiocarbamates; moderate enzyme inhibition
Thioether -S-R Susceptible to enzymatic reduction (e.g., by CNR); used in protecting group chemistry
Ester -O-C(=O)-R Intermediate reduction rates by CNR; limited bioactivity compared to sulfur analogs
  • Nitro Group Impact : The 4-nitro substituent is critical for bioactivity across all derivatives, enhancing electron-withdrawing effects and redox sensitivity .
  • Sulfur vs.

Chemical Reactivity

  • Reduction-Responsive Behavior : The 4-nitrobenzyl group in carbamimidothioates undergoes nitro-to-amine reduction under reductive conditions, enabling controlled drug release (e.g., in oligonucleotide delivery) .
  • Nucleophilic Substitution : 4-Nitrobenzyl halides (e.g., chloride) react with amines via SN2 mechanisms, a property shared with carbamimidothioate precursors .

Data Tables

Table 1: Comparative Bioactivity of 4-Nitrobenzyl Derivatives

Compound Target IC₅₀/Activity Key Finding Reference
This compound (8k) Carbonic anhydrase 22–23 µM Nitro group critical; sulfur increases LogP
4-Nitrobenzyl carbamate Carbonic anhydrase 22–23 µM Similar activity to thiocarbamate
4-Nitrobenzyl thioether (CNR substrate) Chloramphenicol nitroreductase Rapid reduction Used for deprotection of carboxylic acids

Table 2: Physicochemical Properties

Compound LogP Reduction Potential Key Application
This compound 2.1–2.5* Moderate (NMR-validated) Enzyme inhibition, drug delivery
4-Nitrobenzyl ester 1.8–2.0 Low Intermediate in synthesis
4-Nitrobenzyl pyridinium salt N/A N/A Catalysis (β-amino carbonyl synthesis)

*Estimated based on structural analogs .

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